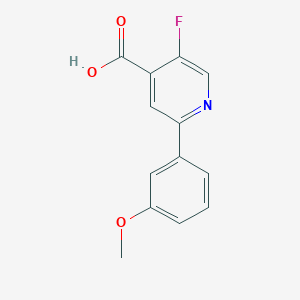
5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid: is an organic compound with a unique structure that combines a fluorine atom, a methoxy group, and an isonicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally involves the coupling of 2-Fluoro-3-methoxyphenylboronic acid with an appropriate isonicotinic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, solvents, and reaction conditions can be optimized to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine atom or the isonicotinic acid moiety, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its functional groups that allow for further chemical modifications .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorine atom and methoxy group can enhance binding affinity and specificity to certain molecular targets, potentially affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
2-Fluoro-5-methoxyphenylboronic acid: A related compound used in similar synthetic applications.
Uniqueness: 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is unique due to the combination of a fluorine atom and a methoxy group on the phenyl ring, along with the isonicotinic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H10FNO3 |
|---|---|
Molekulargewicht |
247.22 g/mol |
IUPAC-Name |
5-fluoro-2-(3-methoxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-4-2-3-8(5-9)12-6-10(13(16)17)11(14)7-15-12/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
KFJXXKMGRRXLKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC=C(C(=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















